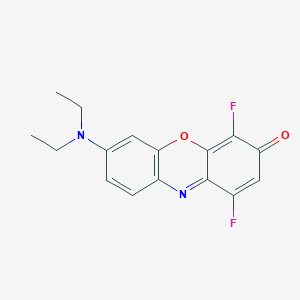
7-(Diethylamino)-1,4-difluoro-3H-phenoxazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Diethylamino)-1,4-difluoro-3H-phenoxazin-3-one is a synthetic organic compound known for its unique chemical properties and applications in various scientific fields This compound is part of the phenoxazinone family, which is characterized by a tricyclic structure containing nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Diethylamino)-1,4-difluoro-3H-phenoxazin-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate, followed by cyclization and fluorination reactions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as column chromatography and recrystallization, ensures the efficient production of high-quality compounds .
Analyse Des Réactions Chimiques
Types of Reactions
7-(Diethylamino)-1,4-difluoro-3H-phenoxazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted phenoxazinone derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .
Applications De Recherche Scientifique
7-(Diethylamino)-1,4-difluoro-3H-phenoxazin-3-one has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.
Biology: Employed in the study of cellular processes and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Mécanisme D'action
The mechanism of action of 7-(Diethylamino)-1,4-difluoro-3H-phenoxazin-3-one involves its interaction with specific molecular targets and pathways. The compound’s diethylamino group facilitates its binding to various biological molecules, while the difluoro groups enhance its stability and reactivity. In photodynamic therapy, the compound generates reactive oxygen species upon exposure to light, leading to the destruction of targeted cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-(Diethylamino)coumarin: Another fluorescent compound with similar applications in analytical chemistry and biology.
7-(Diethylamino)-4-hydroxycoumarin: Known for its strong fluorescence and use in various scientific studies.
Uniqueness
7-(Diethylamino)-1,4-difluoro-3H-phenoxazin-3-one stands out due to its unique combination of diethylamino and difluoro groups, which confer enhanced stability, reactivity, and fluorescence properties compared to other similar compounds .
Propriétés
Numéro CAS |
112009-13-9 |
|---|---|
Formule moléculaire |
C16H14F2N2O2 |
Poids moléculaire |
304.29 g/mol |
Nom IUPAC |
7-(diethylamino)-1,4-difluorophenoxazin-3-one |
InChI |
InChI=1S/C16H14F2N2O2/c1-3-20(4-2)9-5-6-11-13(7-9)22-16-14(18)12(21)8-10(17)15(16)19-11/h5-8H,3-4H2,1-2H3 |
Clé InChI |
JZKBKJBUXMZZRE-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C1)N=C3C(=CC(=O)C(=C3O2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




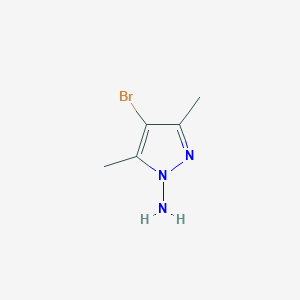

![4-Methyl-N-(4-methylphenyl)-N-[4-(2-phenylethyl)phenyl]aniline](/img/structure/B14309989.png)

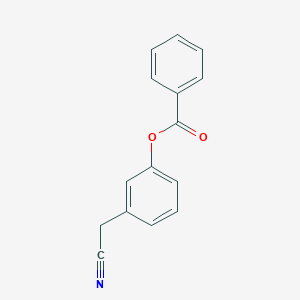
![N~1~,N~4~-Bis[(4-methylphenyl)methyl]benzene-1,4-diamine](/img/structure/B14310010.png)
![Dimethyl [(formylazanediyl)di(ethane-2,1-diyl)]biscarbamate](/img/structure/B14310016.png)
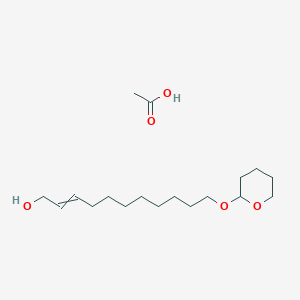
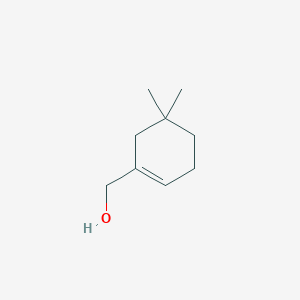
![5-Phenoxy[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B14310030.png)
![1-[2-(2-Butoxyethoxy)ethoxy]-4-chloro-2,3,5,6-tetrafluorobenzene](/img/structure/B14310036.png)
![5,6,11-Trimethyl-6H-pyrido[4,3-B]carbazole-9-carbaldehyde](/img/structure/B14310039.png)
